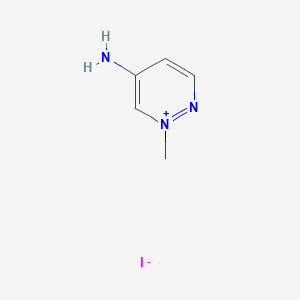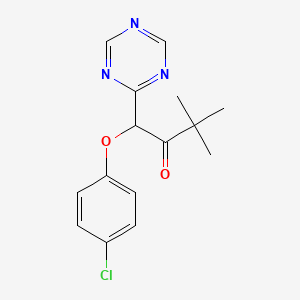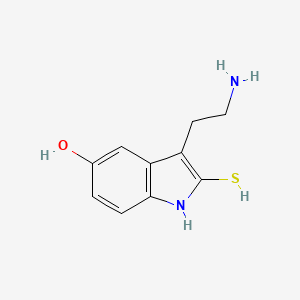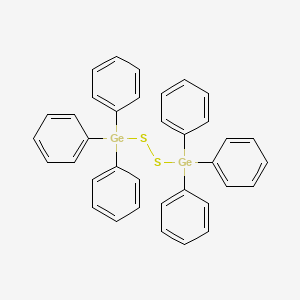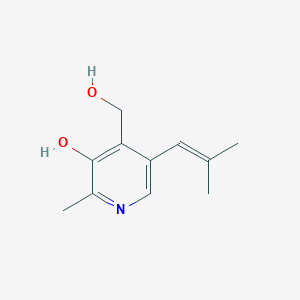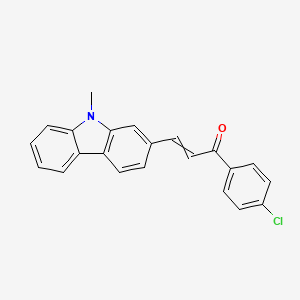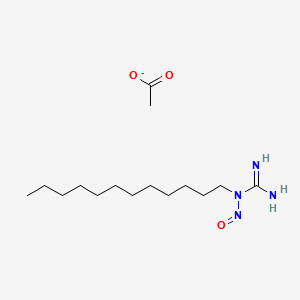
Guanidine, N-dodecyl-N-nitroso-, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-dodecyl-N-nitroso-, monoacetate is a chemical compound that belongs to the class of guanidine derivatives. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its cationic surfactant nature, which makes it useful in a variety of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including Guanidine, N-dodecyl-N-nitroso-, monoacetate, typically involves the guanylation of amines. One common method is the reaction of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines .
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of carbamoyl isothiocyanates as starting materials. These compounds can be converted into multisubstituted guanidines through reactions with various amines . The process is typically carried out under controlled conditions to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-dodecyl-N-nitroso-, monoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine derivatives include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted guanidine compounds .
Scientific Research Applications
Guanidine, N-dodecyl-N-nitroso-, monoacetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Guanidine, N-dodecyl-N-nitroso-, monoacetate involves its interaction with molecular targets and pathways in biological systems. The compound acts as a strong Brønsted base and can form complexes with various metal ions . These complexes can catalyze unique chemical transformations and play a role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Guanidine, N-dodecyl-N-nitroso-, monoacetate include other guanidine derivatives such as:
Uniqueness
This compound is unique due to its specific structure and properties. It has a nitroso group, which imparts unique reactivity and applications compared to other guanidine derivatives . Its cationic surfactant nature also makes it particularly useful in various industrial applications .
Properties
CAS No. |
61347-11-3 |
|---|---|
Molecular Formula |
C15H31N4O3- |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
1-dodecyl-1-nitrosoguanidine;acetate |
InChI |
InChI=1S/C13H28N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-17(16-18)13(14)15;1-2(3)4/h2-12H2,1H3,(H3,14,15);1H3,(H,3,4)/p-1 |
InChI Key |
WLKQAEZWOYEZJY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCN(C(=N)N)N=O.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14583207.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
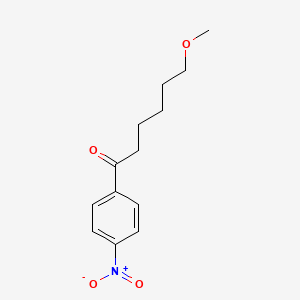
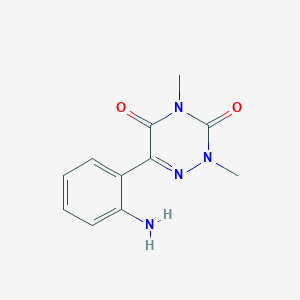
![(7-Oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B14583232.png)
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
